molecular formula C16H18O5 B5861458 isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5861458
M. Wt: 290.31 g/mol
InChI Key: LLZWWTXADSVHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as EACA, is a chemical compound that is widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants. EACA has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments, including its stability and solubility in organic solvents. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic at high concentrations, so care must be taken when handling it.

Future Directions

There are several future directions for research on isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Another area of interest is its use as a fluorescent probe for imaging in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
In conclusion, isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a valuable tool for scientific research, with various biochemical and physiological effects. Its stability, solubility, and ease of synthesis make it a popular choice for lab experiments. Further research is needed to fully understand its potential as a drug candidate and to identify any limitations or toxicity issues.

Synthesis Methods

Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves reacting 4-ethyl-2-oxo-2H-chromen-7-carboxaldehyde with isopropyl acetate in the presence of a base catalyst. The resulting product is isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, which can be purified using standard methods.

Scientific Research Applications

Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in various scientific research applications, including as a fluorescent probe for imaging and as a substrate for enzyme assays. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.

properties

IUPAC Name

propan-2-yl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-11-7-15(17)21-14-8-12(5-6-13(11)14)19-9-16(18)20-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZWWTXADSVHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

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